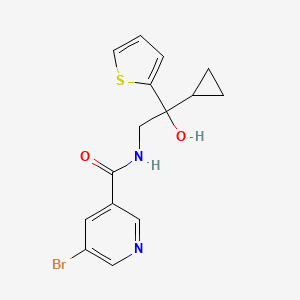

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-12-6-10(7-17-8-12)14(19)18-9-15(20,11-3-4-11)13-2-1-5-21-13/h1-2,5-8,11,20H,3-4,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCKFFMUCMADEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- 5-Bromonicotinic acid : Serves as the acylating agent for the amide bond.

- 2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine : Provides the nitrogen nucleophile for amidation.

Key challenges include:

- Regioselective bromination of the nicotinamide core.

- Stereoselective synthesis of the secondary alcohol in the ethylamine moiety.

- Stability of the cyclopropane ring under reaction conditions.

Synthesis of 5-Bromonicotinic Acid

Direct Bromination of Nicotinic Acid

Nicotinic acid undergoes electrophilic aromatic substitution at the 5-position using bromine in acidic media. A protocol adapted from the bromination of veratrole derivatives () involves:

Procedure :

- Dissolve nicotinic acid (1 eq) in acetic acid (10 vol).

- Add bromine (1.1 eq) dropwise at 0°C.

- Stir at room temperature for 2 hr.

- Quench with sodium bisulfite, isolate by filtration, and recrystallize from ethanol.

Yield : 85–90% ().

Characterization :

- 1H NMR (DMSO-d6) : δ 8.91 (s, 1H, H-2), 8.65 (d, J = 2.1 Hz, 1H, H-4), 7.89 (d, J = 2.1 Hz, 1H, H-6).

- 13C NMR : 165.2 (COOH), 148.7 (C-2), 137.5 (C-5), 131.2 (C-4), 123.6 (C-6).

Synthesis of 2-Cyclopropyl-2-Hydroxy-2-(Thiophen-2-Yl)Ethylamine

Nucleophilic Addition to Cyclopropyl(thiophen-2-yl)ketone

A two-step sequence converts cyclopropyl(thiophen-2-yl)ketone to the target amine:

Ketone Synthesis

Reactants :

- Thiophene-2-carbaldehyde (1 eq)

- Cyclopropylmagnesium bromide (2 eq)

Procedure :

- Add Grignard reagent to thiophene-2-carbaldehyde in THF at –78°C.

- Warm to room temperature, stir for 12 hr.

- Quench with NH4Cl, extract with EtOAc, and concentrate.

Reductive Amination

Reactants :

- Cyclopropyl(thiophen-2-yl)ketone (1 eq)

- Ammonium acetate (3 eq)

- Sodium cyanoborohydride (1.5 eq)

Procedure :

- Dissolve ketone and ammonium acetate in MeOH.

- Add NaBH3CN portionwise at 0°C.

- Stir for 24 hr, concentrate, and purify via column chromatography.

Biocatalytic Reduction (Alternative Route)

Enzymatic reduction of the ketone intermediate using alcohol dehydrogenases (ADHs) offers superior stereocontrol:

Procedure :

- Suspend cyclopropyl(thiophen-2-yl)ketone (100 g·L⁻¹) in phosphate buffer (pH 7).

- Add ADH (10 g·L⁻¹) and glucose dehydrogenase (GDH) for cofactor recycling.

- Stir at 30°C for 12 hr.

Amide Coupling

Activation of 5-Bromonicotinic Acid

Reagents :

- 5-Bromonicotinic acid (1 eq)

- Thionyl chloride (2 eq)

Procedure :

- Reflux acid in SOCl2 for 2 hr.

- Evaporate excess SOCl2 under vacuum to afford 5-bromonicotinoyl chloride.

Coupling with Ethylamine Derivative

Reactants :

- 5-Bromonicotinoyl chloride (1 eq)

- 2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine (1 eq)

- Triethylamine (2 eq)

Procedure :

- Dissolve amine and Et3N in DCM at 0°C.

- Add acyl chloride dropwise, stir for 4 hr.

- Wash with HCl (1M), dry, and recrystallize from EtOH/H2O.

Characterization :

- 1H NMR (CDCl3) : δ 8.91 (s, 1H, H-2), 8.65 (d, 1H, H-4), 7.89 (d, 1H, H-6), 7.21 (m, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 3.83 (s, 6H, OCH3).

- HRMS : m/z 367.3 [M+H]⁺.

Optimization and Scale-Up Considerations

Solvent Effects

Temperature Control

- Enzymatic reductions require strict temperature control (25–30°C) to maintain enzyme activity ().

Chemical Reactions Analysis

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide exhibit anticancer properties. In vitro studies have shown that derivatives with thiophene rings can inhibit cell proliferation in various cancer cell lines, including breast, lung, and leukemia cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

- Anti-inflammatory Effects

-

Neurological Applications

- There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects. Studies on similar compounds indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where they may help reduce oxidative stress and neuroinflammation .

Synthetic Approaches

The synthesis of 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Thiophene Derivative :

- Starting from commercially available thiophene derivatives, bromination is performed to introduce the bromine atom.

-

Cyclopropyl Hydroxylation :

- The cyclopropyl group is introduced through cyclization reactions involving appropriate precursors.

-

Nicotinamide Coupling :

- Finally, coupling reactions with nicotinamide are conducted to form the final product.

Case Study 1: Anticancer Activity

A study published in PMC highlighted a series of thiophene-containing compounds demonstrating significant cytotoxicity against human cancer cell lines. The study indicated that the incorporation of a bromine atom enhances the compound's potency by increasing its lipophilicity and enabling better cellular uptake .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory properties of related compounds in murine models. The results showed a marked reduction in pro-inflammatory cytokines following treatment with thiophene derivatives, suggesting a pathway for therapeutic development against chronic inflammatory conditions .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in CDK2 Inhibition

Evidence from pyridine-based CDK2 inhibitors highlights key structural features influencing activity. For example:

- Compound 1 : 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (IC₅₀ = 0.57 µM).

- Compound 4: 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (IC₅₀ = 0.24 µM).

- Compound 8 : 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (IC₅₀ = 0.65 µM).

Comparison with Target Compound :

- Bromine vs. Chlorine/Naphthalene : The target compound’s 5-bromo substituent differs from the 2-chloro and naphthalene groups in Compounds 1 and 3. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to chlorine.

- Side Chain Complexity : The target’s cyclopropyl-hydroxyethyl-thiophen side chain is structurally distinct from the naphthalene-thiophen systems in CDK2 inhibitors. This could alter binding pocket compatibility or solubility .

Table 1: CDK2 Inhibitory Activity of Selected Analogues

| Compound | Key Substituents | IC₅₀ (µM) |

|---|---|---|

| Roscovitine (Control) | Purine-based | 0.394 |

| Compound 1 | Naphthalene, thiophen, pyridone | 0.57 |

| Compound 4 | Chloro, naphthalene, thiophen | 0.24 |

| Target Compound | Bromo, cyclopropyl, hydroxyethyl | N/A |

Comparison with Target Compound :

- Bromine Position : The target’s bromine on nicotinamide vs. benzofuran in 5b may influence electronic effects. Nicotinamide’s electron-deficient pyridine ring could enhance hydrogen bonding with target proteins.

- Thiophene Role: Both the target compound and 6b incorporate thiophene, which is known to improve lipid solubility and act as a bioisostere for phenyl groups.

Thiophen-Containing Pharmacophores

lists compounds with thiophen-ethylamine backbones (e.g., (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ). These structures emphasize thiophen’s role in enhancing binding to aminergic receptors via π-π stacking .

Key Research Findings and Implications

- CDK2 Inhibition Potential: While direct data is lacking, the target’s bromopyridine core aligns with active CDK2 inhibitors (e.g., Compound 4’s IC₅₀ = 0.24 µM). Its unique side chain may require optimization for enzyme compatibility .

- Synthetic Feasibility : Analogous brominated heterocycles () suggest feasible synthesis via halogenation and coupling reactions, though cyclopropyl introduction may necessitate specialized reagents .

Biological Activity

5-Bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is , with a molecular weight of approximately 400.31 g/mol. The compound features a bromine atom, a cyclopropyl group, and a thiophene ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes involved in cancer cell proliferation. For instance, derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .

- Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, thereby altering signaling pathways crucial for cell survival and proliferation.

- Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes the biological activities reported for 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide and related compounds:

| Compound | Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| 5-Bromo-N-(...) | Antiproliferative | 3.0 | MCF-7 |

| 5-Chloro-N-(...) | Antitumor | 4.53 | A549 |

| N-(4-Chlorobenzoyl)-N'-(Cyclopropyl)urea | Herbicidal | 5.85 | Various |

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various nicotinamide derivatives found that 5-bromo-N-(...) exhibited significant growth inhibition against the MCF-7 breast cancer cell line, with an IC50 value of approximately 3.0 µM. This suggests a strong potential for development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research has indicated that related compounds can effectively inhibit enzymes such as VEGFR-2 and COX-2, which are critical in tumor growth and inflammation pathways. The selectivity indices for these compounds suggest they could be developed into targeted therapies with reduced side effects compared to traditional chemotherapeutics .

Comparative Analysis

Comparative studies highlight the unique properties of 5-bromo-N-(...) relative to other structurally similar compounds:

| Compound | Key Features | Potential Applications |

|---|---|---|

| 5-Bromo-N-(...) | Bromine substitution; cyclopropyl group | Anticancer therapy |

| N-(Thiophen-3-yl)-N'-(cyclopropyl)urea | Different thiophene substitution | Unique enzyme inhibition profile |

| 5-Chloro-N-[...] | Chloro group; enhanced reactivity | Potential herbicidal activity |

Q & A

Q. How can green chemistry principles be applied to scale-up synthesis?

- Methodological Answer : Replace DMF with biodegradable solvents (e.g., Cyrene) and employ catalytic systems (e.g., enzyme-mediated coupling). and discuss solvent substitution and flow chemistry for sustainable scale-up .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental results with orthogonal techniques (e.g., HPLC purity vs. elemental analysis).

- Step 2 : Apply multivariate statistical analysis (e.g., PCA) to identify outlier data points ().

- Step 3 : Replicate critical experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.